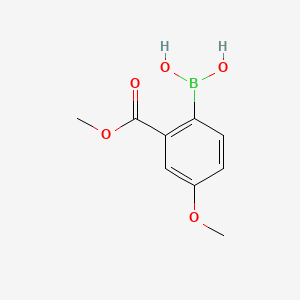

2-Methoxycarbonyl-4-methoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-2-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEMXKRTNMWVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681861 | |

| Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-40-4 | |

| Record name | [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxycarbonyl-4-methoxyphenylboronic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Introduction

Arylboronic acids are a cornerstone of modern organic chemistry, serving as indispensable reagents in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their prominence is largely attributed to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method celebrated for its functional group tolerance, mild reaction conditions, and the generally low toxicity of its boron-containing reagents.[1] Within this vital class of compounds, this compound emerges as a highly functionalized and synthetically versatile building block. Its unique substitution pattern—featuring a boronic acid, an ester, and a methoxy group on a phenyl ring—offers multiple points for chemical modification and influences its physical properties, which are critical for its handling, reactivity, and application in complex molecule synthesis.

This guide provides a comprehensive examination of the core physical and chemical properties of this compound, tailored for researchers and drug development professionals. We will delve into its structural characteristics, solubility, stability, and spectroscopic signature, offering both foundational data and the practical context necessary for its effective use in a laboratory setting.

Section 1: Core Physicochemical Properties

The physical properties of a reagent are paramount to its successful application, dictating storage conditions, solvent selection, and reaction setup. While specific experimental data for this compound is sparse in publicly available literature, we can infer many of its properties from its structure and by analogy to closely related compounds.

Summary of Key Properties

| Property | Value | Source / Rationale |

| CAS Number | 1256355-40-4 | [2] |

| Molecular Formula | C₉H₁₁BO₄ | Inferred from structure[2] |

| Molecular Weight | 210.00 g/mol | [2] |

| Appearance | White to off-white solid/powder | By analogy to similar arylboronic acids[3][4][5] |

| Melting Point | Data not available. Estimated to be in the range of 170-210 °C. | Based on isomers like 4-Methoxycarbonylphenylboronic acid (197-200 °C) and 4-Methoxyphenylboronic acid (204-206 °C)[3][4] |

graph "2_Methoxycarbonyl_4_methoxyphenylboronic_acid" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"]; // Aromatic bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituents B [pos="0,3.0!", label="B(OH)₂"]; C_ester [pos="-2.8,1.25!", label="C"]; O1_ester [pos="-3.8,0.5!", label="O"]; O2_ester [pos="-3.0,2.5!", label="O"]; CH3_ester [pos="-5.0,0.95!", label="CH₃"]; O_methoxy [pos="2.8,1.25!", label="O"]; CH3_methoxy [pos="4.0,0.5!", label="CH₃"]; // Bonds to substituents C1 -- B; C2 -- C_ester; C_ester -- O1_ester; C_ester -- O2_ester [style=double]; O1_ester -- CH3_ester; C6 -- O_methoxy; O_methoxy -- CH3_methoxy; // Aromatic double bonds node [shape=none, label=""]; e1 [pos="-0.65,1.125!"]; e2 [pos="-0.65,-1.125!"]; e3 [pos="1.3,0!"]; C1 -- e1 [style=double, len=0.1]; C3 -- e2 [style=double, len=0.1]; C5 -- e3 [style=double, len=0.1];

}

Caption: Molecular Structure of this compound.

Solubility Profile

The solubility of this compound is governed by the interplay of its polar and non-polar functional groups.

-

Polar Solvents: The boronic acid moiety, -B(OH)₂, is capable of hydrogen bonding, imparting some solubility in polar protic solvents like methanol and ethanol. However, arylboronic acids are often only slightly soluble in water.

-

Aprotic Polar Solvents: High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common media for Suzuki-Miyaura coupling reactions.[4][6]

-

Non-Polar Solvents: The aromatic ring and ester group contribute to its lipophilicity, allowing for solubility in solvents like tetrahydrofuran (THF) and ethyl acetate, although likely to a lesser extent than in DMSO. It is expected to have poor solubility in non-polar solvents like hexanes.

For practical applications, DMSO is an excellent choice for preparing stock solutions, while solvents like THF or dioxane/water mixtures are often employed for reactions.

Stability and Storage

The stability of boronic acids is a critical consideration for both storage and reaction fidelity.

-

Dehydration to Boroxines: A primary characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7][8] This equilibrium is influenced by the presence of water; in aqueous or protic solvents, the monomeric boronic acid form is favored. For long-term storage, this dehydration is not typically a concern as the boroxine readily hydrolyzes back to the active boronic acid in the presence of water.[7]

Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.

-

Protodeboronation: A more significant instability pathway is protodeboronation, the cleavage of the C-B bond to yield the corresponding arene (methyl 3-methoxybenzoate in this case) and boric acid.[9] This process can be influenced by pH, temperature, and the electronic nature of the aryl group. While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures in aqueous media, can lead to degradation.[9]

-

Recommended Storage: To ensure long-term integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][10]

Section 2: Spectroscopic and Structural Characterization

Unambiguous characterization is essential to verify the identity and purity of the reagent. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not publicly cataloged, the expected signals can be predicted based on its structure.

-

¹H NMR:

-

Aromatic Protons: Three protons on the phenyl ring will appear as distinct signals in the aromatic region (~7.0-8.0 ppm), with splitting patterns dictated by their ortho, meta, and para relationships.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.

-

Ester Methyl Protons (-COOCH₃): A sharp singlet, also typically around 3.8-4.0 ppm, but chemically distinct from the methoxy singlet.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet that is often exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals in the aromatic region (~110-165 ppm), including two quaternary carbons attached to the substituents.

-

Ester Carbonyl Carbon (C=O): A signal in the downfield region, typically ~165-175 ppm.

-

Methoxy and Ester Methyl Carbons: Two signals in the aliphatic region, ~50-60 ppm.

-

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and confirming the identity of boronic acids.[11]

-

Expected Ion: The expected molecular ion peak [M+H]⁺ would be at m/z 211.0. Depending on the conditions, adducts with solvent or salts (e.g., [M+Na]⁺) may also be observed.

-

Fragmentation: Fragmentation patterns can provide further structural confirmation, with likely losses of water, methoxy groups, or the entire ester functionality.

Section 3: Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, the following are standard protocols for the characterization of arylboronic acids.

Protocol 1: NMR Spectrum Acquisition

This protocol describes a self-validating system for ensuring sample purity and identity.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids as it effectively solubilizes the compound and allows for observation of the -OH protons.

-

Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a certified internal standard with a non-overlapping signal.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to confirm the proton ratios match the molecular structure. Compare chemical shifts to predicted values or data from similar structures.

Protocol 2: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and confirm that the observed m/z corresponds to the calculated molecular weight of 210.00 g/mol .

Section 4: Handling, Storage, and Safety

As a senior scientist, prioritizing safety is non-negotiable. Arylboronic acids require careful handling.

-

Hazard Identification: While specific toxicology data is not available for this compound, related arylboronic acids are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][12]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[5][10]

-

Handling Practices: Avoid generating dust.[10] Use appropriate tools (spatulas) for weighing and transferring the solid. Ensure all equipment is clean and dry.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Section 5: Relevance in Synthetic Chemistry

The physical properties detailed in this guide are directly relevant to the primary application of this compound: the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

-

Solubility: Proper solvent selection, guided by the compound's solubility profile, is crucial for achieving a homogeneous reaction mixture and ensuring efficient catalysis.

-

Stability: Understanding the compound's stability prevents degradation before or during the reaction, maximizing yield and minimizing the formation of impurities like the protodeboronated by-product.

-

Purity: The use of a well-characterized, high-purity reagent, verified by the methods described, is essential for obtaining a clean product and avoiding side reactions.

By providing this ortho-substituted, electronically distinct building block, this compound enables the synthesis of complex biaryl structures that are foundational to many drug discovery programs and materials science applications.

References

- PubMed. (n.d.). Arylboronic acid chemistry under electrospray conditions. National Center for Biotechnology Information.

- Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198.

- Sci-Hub. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine.

- Ball, M., Bismuto, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate I. Accounts of Chemical Research.

- Royal Society of Chemistry. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing.

- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

- Sigma-Aldrich. (n.d.). 4-Methoxycarbonylphenylboronic acid.

- PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information.

- MedchemExpress.com. (n.d.). 4-Methoxyphenylboronic acid.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Alfa Chemistry. (n.d.). CAS 1256355-40-4 this compound.

- ChemicalBook. (n.d.). 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum.

- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information.

- ChemicalBook. (2020). The uses of 4-Methoxyphenylboronic acid.

- Guidechem. (n.d.). What is the synthesis route of 4-Methoxyphenylboronic acid?.

- ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with....

- CymitQuimica. (n.d.). (2-(Methoxycarbonyl)-4-methylphenyl)boronic acid.

- ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid.

- Sigma-Aldrich. (2019). 4-Methoxyphenylboronic - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). 4-Methoxyphenylboronic acid, 97%.

- Tokyo Chemical Industry. (n.d.). 4-Methoxyphenylboronic Acid.

- BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.

- ChemicalBook. (n.d.). 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Properties of a Model Aryl Boronic Acid and Its Boroxine / Journal of Pharmaceutical Sciences, 2012 [sci-hub.box]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. fishersci.com [fishersci.com]

- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Methoxyphenylboronic acid | 5720-07-0 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-Methoxycarbonyl-4-methoxyphenylboronic Acid: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This class of reagents has revolutionized the construction of carbon-carbon bonds, enabling the efficient synthesis of complex molecules such as biaryls, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of functional groups on the phenyl ring of a boronic acid allows for precise control over the steric and electronic properties of the resulting coupled products, making them invaluable tools for medicinal chemists and materials scientists.

This guide focuses on a specific, highly functionalized member of this class: 2-Methoxycarbonyl-4-methoxyphenylboronic acid (CAS Number: 1256355-40-4).[3] The presence of a methoxycarbonyl group ortho to the boronic acid moiety and a methoxy group in the para position introduces unique reactivity and structural characteristics. This substitution pattern offers chemists the potential to create sterically hindered and electronically modulated compounds, which are often sought after in the development of novel therapeutics and functional materials.

Physicochemical Properties and Structural Characterization

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its general characteristics based on its structure and data from closely related analogues.

Table 1: Physicochemical and Structural Data for this compound and Related Analogues

| Property | This compound | 4-Methoxycarbonylphenylboronic acid | 4-Methoxyphenylboronic acid |

| CAS Number | 1256355-40-4 | 99768-12-4 | 5720-07-0[4] |

| Molecular Formula | C₉H₁₁BO₅[3] | C₈H₉BO₄ | C₇H₉BO₃[4] |

| Molecular Weight | 210.00 g/mol [3] | 179.97 g/mol | 151.96 g/mol [4] |

| Melting Point | Data not available | 197-200 °C | 204-206 °C[4] |

| Solubility | Data not available | Data not available | Soluble in DMSO and methanol[4] |

| Appearance | Inferred to be a solid | Powder | White to light beige crystalline powder[4] |

The chemical structure of this compound, with its ortho-methoxycarbonyl and para-methoxy substituents, is depicted below.

Caption: Chemical structure of this compound.

Spectral Analysis

-

¹H NMR: Aromatic protons with distinct splitting patterns due to the substitution, a singlet for the methoxy group protons, a singlet for the methyl ester protons, and a broad singlet for the boronic acid hydroxyl protons.

-

¹³C NMR: Resonances for the aromatic carbons, with shifts influenced by the electron-donating methoxy group and the electron-withdrawing methoxycarbonyl group. Signals for the carbonyl carbon of the ester, the methoxy carbon, and the methyl ester carbon would also be present.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the ester, C-O stretches of the ether and ester, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (210.07000) would be expected.[3]

Synthesis Strategies

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted phenylboronic acids. A potential strategy could involve a multi-step sequence starting from a readily available precursor, such as p-carboxyphenylboronic acid. This approach is analogous to the synthesis of the related compound, 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.[5]

Caption: A potential synthetic pathway to this compound.

This proposed route leverages well-established organic transformations. The initial nitration directs the nitro group to the ortho position of the carboxylic acid. Subsequent esterification, reduction, and a Sandmeyer-type reaction to introduce a hydroxyl group, followed by a Williamson ether synthesis, would yield the target molecule. Each step would require careful optimization of reaction conditions to achieve a satisfactory yield and purity.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The Suzuki-Miyaura Coupling Reaction

The primary application of this boronic acid is expected to be in the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate).

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and requires optimization for specific substrates.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

The ortho-methoxycarbonyl group in the target boronic acid can sterically influence the coupling reaction, potentially requiring more robust catalytic systems or higher reaction temperatures to achieve good yields. Furthermore, this ester functionality can be hydrolyzed post-coupling to the corresponding carboxylic acid, providing a handle for further synthetic modifications or for modulating the pharmacological properties of the final molecule.

Potential in Medicinal Chemistry

The structural motifs accessible through the use of this compound are of significant interest in drug discovery. The resulting biaryl structures can serve as core scaffolds for inhibitors of various enzymes, such as kinases and proteases, which are important targets in oncology and inflammatory diseases. The methoxy and methoxycarbonyl groups can engage in specific hydrogen bonding and hydrophobic interactions within the active site of a target protein, thereby influencing the potency and selectivity of the inhibitor.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound. Based on safety data for related phenylboronic acids, the following guidelines should be followed:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Phenylboronic acids can be sensitive to moisture and air, which can lead to degradation.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising, albeit currently under-documented, building block for organic synthesis. Its unique substitution pattern offers the potential for the creation of sterically and electronically differentiated molecules that are of high value in medicinal chemistry and materials science. While detailed experimental data for this specific compound remains to be fully elucidated in the public domain, its utility can be confidently inferred from the well-established chemistry of related phenylboronic acids. Further research into the synthesis and applications of this reagent is warranted and will undoubtedly expand the toolbox of synthetic chemists.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

-

Brouwer, C. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

PubChem. (4-Methoxyphenyl)boronic acid. [Link]

-

Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1151–1154. [Link]

-

Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. IUCr Journals, 71(10), 1151-1154. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubMed Central. From Patterns to Pills: How Informatics Is Shaping Medicinal Chemistry. [Link]

-

Hartman, A. (2019). New applications of dynamic combinatorial chemistry to medicinal chemistry. University of Groningen. [Link]

-

ResearchGate. Multicomponent Reactions in Medicinal Chemistry. [Link]

-

University of Groningen research portal. New applications of dynamic combinatorial chemistry to medicinal chemistry. [Link]

-

SpectraBase. 2-Methoxyphenylboronic acid - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. 4-Methoxyphenylboronic acid. [Link]

-

PubChem. 4-Methoxycarbonylphenylboronic acid. [Link]

- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

ResearchGate. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. [Link]

-

Sci-Hub. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 5. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents [patents.google.com]

- 6. Yoneda Labs [yonedalabs.com]

2-Methoxycarbonyl-4-methoxyphenylboronic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is tailored for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations. The synthesis leverages a multi-step sequence beginning with a commercially available substituted benzoic acid, followed by esterification, and culminating in a palladium-catalyzed Miyaura borylation. This guide includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a polysubstituted arylboronic acid of significant interest in the synthesis of complex organic molecules. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The strategic placement of the methoxy, methoxycarbonyl, and boronic acid functionalities on the aromatic ring allows for the construction of highly functionalized biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

The synthesis of such a specifically substituted boronic acid presents two primary challenges: regioselectivity and functional group compatibility. The chosen pathway must ensure the introduction of the boronic acid group at the C2 position, ortho to the methoxycarbonyl group, without interfering with the ester or ether moieties.

This guide details a logical and field-proven three-step synthetic sequence:

-

Esterification of a commercially available precursor, 2-bromo-5-methoxybenzoic acid, to yield the corresponding methyl ester.

-

Palladium-catalyzed Miyaura Borylation of the resulting aryl bromide to install the boronic acid functionality, protected as a pinacol ester.

-

Deprotection of the pinacol boronate ester to yield the final this compound.

This pathway is advantageous due to the high functional group tolerance of the Miyaura borylation, which circumvents the potential issues associated with more reactive organometallic intermediates (e.g., Grignard or organolithium reagents) that could undesirably react with the ester group.[3][4]

Synthesis Pathway Visualization

The overall synthetic transformation is illustrated below. The pathway begins with the precursor 2-bromo-5-methoxybenzoic acid and proceeds through key intermediates to the final product.

Caption: Overall synthesis scheme for this compound.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of Methyl 2-bromo-5-methoxybenzoate (Esterification)

Causality: The initial step involves the protection of the carboxylic acid as a methyl ester. This is crucial because the free carboxylic acid proton is incompatible with many subsequent organometallic reactions. Furthermore, converting it to an ester modifies its electronic properties and prevents potential side reactions in the borylation step. Fischer esterification, using an acid catalyst in an alcohol solvent, is a classic and cost-effective method for this transformation.[2]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-bromo-5-methoxybenzoic acid (1.0 eq).

-

Add anhydrous methanol (approx. 10-20 volumes).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

| Reagent/Parameter | Quantity/Value | Purpose |

| 2-Bromo-5-methoxybenzoic acid | 1.0 eq | Starting Material |

| Anhydrous Methanol | 10-20 vol | Reagent and Solvent |

| Concentrated H₂SO₄ | 0.1-0.2 eq | Catalyst |

| Reaction Temperature | Reflux (~65 °C) | Increase reaction rate |

| Reaction Time | 4-6 hours | Time to completion |

| Expected Yield | >90% | - |

Step 2: Synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methoxybenzoate (Miyaura Borylation)

Causality: This is the key C-B bond-forming step. The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent.[3][4] It is selected for its exceptional tolerance of various functional groups, including esters, which are present in our substrate.[5] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the product and regenerate the catalyst. A weak base, such as potassium acetate (KOAc), is crucial to facilitate the transmetalation step without promoting a subsequent Suzuki coupling of the product.[4] The product is a stable pinacol boronate ester, which is amenable to purification by standard techniques like column chromatography.[6]

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine Methyl 2-bromo-5-methoxybenzoate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Degas the mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to isolate the pinacol ester.

| Reagent/Parameter | Quantity/Value | Purpose |

| Methyl 2-bromo-5-methoxybenzoate | 1.0 eq | Substrate |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1-1.5 eq | Boron source |

| Pd(dppf)Cl₂ | 0.02-0.05 eq | Catalyst |

| Potassium Acetate (KOAc) | 3.0 eq | Base |

| Anhydrous 1,4-Dioxane | - | Solvent |

| Reaction Temperature | 80-100 °C | Increase reaction rate |

| Reaction Time | 12-24 hours | Time to completion |

| Expected Yield | 70-90% | - |

Step 3: Synthesis of this compound (Deprotection)

Causality: The pinacol protecting group enhances the stability of the boronic acid, making it easier to handle and purify.[7] However, for its use in subsequent reactions, the free boronic acid is often required. The deprotection is typically achieved by hydrolysis under acidic conditions.[1][8] This process involves the cleavage of the boronate ester bonds to liberate the boronic acid and pinacol as a byproduct. Alternative two-step methods, such as transesterification with diethanolamine followed by hydrolysis, can also be employed for sensitive substrates.[7]

Experimental Protocol:

-

Dissolve the purified pinacol ester from Step 2 in a suitable solvent mixture, such as acetone/water or THF/water.

-

Add an aqueous solution of a strong acid, for example, 2M hydrochloric acid (HCl).

-

Stir the mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by the precipitation of the boronic acid or by TLC.

-

If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

The product can be further purified by recrystallization if necessary.

| Reagent/Parameter | Quantity/Value | Purpose |

| Boronate Pinacol Ester | 1.0 eq | Substrate |

| Acetone/Water or THF/Water | - | Solvent System |

| 2M Hydrochloric Acid | Excess | Hydrolysis Reagent |

| Reaction Temperature | Room Temperature | Mild reaction conditions |

| Reaction Time | 12-24 hours | Time to completion |

| Expected Yield | >85% | - |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a strategic esterification followed by a functional-group-tolerant Miyaura borylation and a final deprotection, this approach successfully addresses the challenges of regioselectivity and chemical compatibility. The provided protocols and mechanistic explanations offer a solid foundation for researchers to implement this synthesis in their laboratories for applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic-chemistry.org. Retrieved January 16, 2026, from [Link][4]

-

Ak-Ak, Y. O., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2897–2902. [Link][8]

-

Ak-Ak, Y. O., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, NIH. [Link][7]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-station.com. [Link][1]

-

Robbins, D. W., & Hartwig, J. F. (2012). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Organic Letters, 14(16), 4266–4269. [Link][6]

-

Hutton, C. A., et al. (2012). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. Tetrahedron Letters, 53(1), 103-106. [Link][9]

-

Molander, G. A., et al. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. PMC, NIH. [Link][5]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 16, 2026, from [Link][2]

-

Snieckus, V., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Journal of Organic Chemistry, 72(5), 1588-94. [Link][10]

-

Yamazaki, K., et al. (2010). Directed Ortho Borylation of Phenol Derivatives Catalyzed by a Silica-Supported Iridium Complex. Organic Letters, 12(17), 3978–3981. [Link][11]

-

Chattopadhyay, B., et al. (2015). Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines. Journal of the American Chemical Society, 137(51), 16183-16190. [Link][12]

Sources

- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]

- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Semantic Scholar [semanticscholar.org]

- 10. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to (4-Methoxycarbonylphenyl)boronic Acid: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction

While the specific isomer (4-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid is not widely documented in scientific literature, this guide will focus on its close and commercially significant analog, (4-Methoxycarbonylphenyl)boronic acid (CAS No. 99768-12-4). This compound is a cornerstone building block in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development and materials science. Its utility stems from the presence of two key functional groups on a stable phenylboronic acid scaffold: a methoxycarbonyl (ester) group, which is an electron-withdrawing group, and the boronic acid moiety, a versatile functional group for carbon-carbon bond formation. This guide offers an in-depth exploration of its synthesis, core applications, and the underlying chemical principles that govern its reactivity.

Compound Profile and Physicochemical Properties

(4-Methoxycarbonylphenyl)boronic acid is a white to light-yellow crystalline powder.[1] Its structure features a benzene ring substituted with a boronic acid group [-B(OH)₂] and a methoxycarbonyl group [-COOCH₃] at the para position. This arrangement is crucial as the electronic properties of the ester group influence the reactivity of the boronic acid in cross-coupling reactions.

| Property | Value | Source(s) |

| CAS Number | 99768-12-4 | [1][2] |

| Molecular Formula | C₈H₉BO₄ | [1][2] |

| Molecular Weight | 179.97 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 197-200 °C | [1] |

| IUPAC Name | (4-methoxycarbonylphenyl)boronic acid | [2] |

| Synonyms | 4-Carbomethoxybenzeneboronic acid, Methyl 4-boronobenzoate | [1] |

Synthesis of (4-Methoxycarbonylphenyl)boronic Acid

The synthesis of (4-Methoxycarbonylphenyl)boronic acid is typically achieved from the corresponding aryl halide, methyl 4-bromobenzoate, through a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis. This method is reliable and scalable for laboratory and industrial production.[3]

Detailed Synthesis Protocol

Reaction: Methyl 4-bromobenzoate → (4-Methoxycarbonylphenyl)boronic acid

Materials:

-

Methyl 4-bromobenzoate

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl 4-bromobenzoate (1 equivalent) in anhydrous THF.

-

Add triisopropyl borate (1.3 equivalents) to the solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.25 equivalents) dropwise, maintaining the temperature at -78 °C. The causality for this low temperature is to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Stir the reaction at -78 °C for 30 minutes after the addition is complete.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Adjust the pH of the aqueous layer to 1 with 1 M hydrochloric acid to ensure the protonation of the boronate ester to the boronic acid.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by slurrying in hexane and filtering to yield (4-Methoxycarbonylphenyl)boronic acid as a white solid.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (4-Methoxycarbonylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.[5]

Mechanism and the Role of Substituents

The Suzuki-Miyaura reaction involves a palladium catalyst, a base, and the coupling of an organoborane (like our title compound) with an organohalide.[5] The methoxycarbonyl group, being electron-withdrawing, modulates the electronic density of the phenyl ring, which can influence the transmetalation step of the catalytic cycle. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust method for coupling (4-Methoxycarbonylphenyl)boronic acid with an aryl bromide.

Materials:

-

(4-Methoxycarbonylphenyl)boronic acid (1.2 equivalents)

-

Aryl bromide (1 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 ratio)

Procedure:

-

To a reaction vessel, add the aryl bromide, (4-Methoxycarbonylphenyl)boronic acid, and potassium carbonate.

-

Add the palladium(II) acetate and triphenylphosphine. The choice of a phosphine ligand is to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is a self-validating step to ensure the reaction is free of oxygen, which can deactivate the palladium catalyst.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The ability to introduce a methoxycarbonylphenyl group via Suzuki-Miyaura coupling makes this boronic acid a valuable reagent in several research areas.

-

Drug Discovery: The biaryl motif is a common feature in many pharmaceuticals. (4-Methoxycarbonylphenyl)boronic acid serves as a key building block for synthesizing complex drug intermediates.[4] The ester functionality can be further hydrolyzed to a carboxylic acid or converted to other functional groups, providing a handle for modifying a drug candidate's solubility, bioavailability, and target-binding properties.[6] For instance, it has been used in the synthesis of potent inhibitors of intracellular NAAA activity and in the design of second-generation HIV-1 maturation inhibitors.[3]

-

Materials Science: In materials science, this compound is used to create conjugated polymers and organic light-emitting diodes (OLEDs). The precise control over molecular structure afforded by the Suzuki-Miyaura reaction is fundamental to developing materials with tailored electronic and optical properties.[4]

-

Other Applications: Phenylboronic acids, in general, have found applications in developing sensors and drug delivery systems due to their ability to reversibly bind with diols, such as those found in sugars and glycoproteins on cell surfaces.[7][8][9]

Sources

- 1. 4-Methoxycarbonylphenylboronic acid = 95 99768-12-4 [sigmaaldrich.com]

- 2. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. sci-hub.box [sci-hub.box]

- 7. researcher.manipal.edu [researcher.manipal.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. japsonline.com [japsonline.com]

2-Methoxycarbonyl-4-methoxyphenylboronic acid molecular weight

An In-depth Technical Guide to 2-Methoxycarbonyl-4-methoxyphenylboronic Acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Substituted Arylboronic Acids in Modern Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. Among the myriad tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands as a titan, valued for its functional group tolerance, mild conditions, and high yields. The power of this reaction is intrinsically linked to the diversity and accessibility of its key building blocks: arylboronic acids.

This guide provides a detailed technical overview of a specific, highly functionalized reagent, This compound . While not as commonly cataloged as simpler analogs, this compound embodies a class of reagents that offers significant strategic advantages in molecular synthesis. The presence of three distinct functional handles—the boronic acid for cross-coupling, the methoxy group as a powerful electron-donating and hydrogen bond-accepting moiety, and the methoxycarbonyl (ester) group as a versatile precursor for amides, carboxylic acids, or hydroxymethyl groups—makes it a valuable tool for building complex molecular architectures.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to explain the causality behind synthetic strategies and analytical choices, reflecting a field-proven approach to chemical science.

Section 1: Physicochemical and Structural Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and chemical properties. These data inform reaction setup, purification strategies, and storage conditions.

Molecular Structure and Weight

The structure of this compound is characterized by a benzene ring substituted with a boronic acid [-B(OH)₂] at position 1, a methoxycarbonyl [-C(=O)OCH₃] group at position 2, and a methoxy [-OCH₃] group at position 4. The ortho-disposition of the boronic acid and the ester group can lead to intramolecular interactions that influence reactivity and stability.

The molecular formula is C₉H₁₁BO₅ . Based on this, the calculated molecular weight is 209.99 g/mol .

Core Physicochemical Data

The following table summarizes the key computed and expected properties for this compound. Experimental data for this specific molecule is not widely published; therefore, properties are estimated based on closely related and well-documented analogs such as 4-Methoxycarbonylphenylboronic acid and 4-Methoxy-2-methylphenylboronic acid.

| Property | Value / Expected Characteristic | Rationale & Scientific Insight |

| Molecular Weight | 209.99 g/mol | Calculated from the molecular formula C₉H₁₁BO₅. |

| Physical Form | Expected to be a white to off-white crystalline solid. | This is typical for substituted arylboronic acids.[1][2] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol, DMSO, and THF. | The boronic acid moiety provides some polarity, but the aromatic ring and ester limit aqueous solubility.[1] |

| Stability | Moderately stable. Susceptible to dehydration to form the corresponding boroxine (a trimeric anhydride) upon heating or under vacuum. | This is a known characteristic of many boronic acids. Storage in a cool, dry place is recommended. |

| pKa | Expected to be weakly acidic. | The boronic acid group acts as a Lewis acid, accepting a hydroxide ion. The pKa is influenced by the electronic effects of the ring substituents. |

Section 2: Synthesis and Purification Protocols

The synthesis of this compound is not commonly documented in commercial catalogs, necessitating a reliable laboratory-scale synthetic route. The most logical approach involves the synthesis of the corresponding carboxylic acid precursor, followed by a standard esterification.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and robust two-step synthetic pathway starting from commercially available 2-bromo-5-methoxytoluene.

Caption: Proposed synthetic route to the target compound.

Step-by-Step Synthesis Protocol: 2-Carboxy-4-methoxyphenylboronic acid (Precursor)

This protocol details the synthesis of the key intermediate via lithium-halogen exchange.

Rationale: This method is chosen for its high efficiency and regiocontrol. Performing the reaction at low temperatures (-78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-5-methoxybenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi, 2.2 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Borylation: Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.

-

Aqueous Workup: Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-carboxy-4-methoxyphenylboronic acid.

Step-by-Step Synthesis Protocol: Fischer Esterification (Final Product)

This protocol describes the conversion of the carboxylic acid to the final methyl ester.

Rationale: Fischer esterification is a classic, cost-effective method for this transformation. Using a catalytic amount of strong acid and an excess of methanol as both reagent and solvent drives the equilibrium towards the product.[3]

-

Reaction Setup: To a round-bottom flask, add the crude 2-carboxy-4-methoxyphenylboronic acid (1.0 eq) and methanol (as solvent).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Solvent Removal: After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Workup: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product.

Purification Protocol

Trustworthiness: The purity of a boronic acid is paramount for successful cross-coupling. This multi-step purification protocol is designed to remove common impurities such as boroxines and inorganic salts.

-

Acid-Base Extraction: a. Dissolve the crude product in diethyl ether. b. Extract with a 1 M sodium hydroxide (NaOH) solution. The boronic acid will deprotonate and move to the aqueous layer, leaving many non-acidic organic impurities behind. c. Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining organic impurities. d. Cool the aqueous layer to 0 °C and re-acidify with 2 M HCl until the pH is ~1-2, causing the pure boronic acid to precipitate.

-

Isolation and Recrystallization: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water. c. Recrystallize the product from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield the purified this compound.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound in drug discovery is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling to form biaryl structures.[4] These motifs are prevalent in a vast number of marketed drugs and clinical candidates.

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Mechanistic Insights:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[4]

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide (X).

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Expertise: The choice of catalyst, ligand, base, and solvent is crucial and depends on the specific substrates. For electron-rich boronic acids and unactivated aryl bromides, a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often required for high efficiency.

-

Reagent Preparation: In a reaction vial, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a ligand.

-

Solvent Addition and Degassing: Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Seal the vial and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Section 4: Conclusion and Future Outlook

This compound represents a class of strategically functionalized building blocks that empower chemists to construct complex molecules with high precision. Its true value lies in its polyfunctionality, allowing for sequential or orthogonal chemical modifications. The ester can be hydrolyzed to a carboxylic acid for further amide couplings, reduced to an alcohol, or used to modulate electronic properties. The methoxy group provides a site for potential hydrogen bonding in a final drug molecule and influences the electronic nature of the ring.

As drug discovery continues to demand molecules of increasing complexity, the development and application of such sophisticated, purpose-built reagents will only grow in importance. Understanding their synthesis, handling, and reactivity is therefore a critical skill for any scientist working at the forefront of pharmaceutical research.

References

-

PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

- Pace, V., & Holzer, W. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 17(6), 565–580.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Altalhi, A. A., Al-zahrani, A. A., & Al-Ghamdi, A. M. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890.

- Elschner, T., Brendler, E., & Fischer, S. (2021). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Macromolecular Chemistry and Physics, 222(20), 2100232.

- Houston, T. A., & Sviridenko, A. (2007). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 9(18), 3547–3550.

-

Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formyl-2-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemOrgChem. (2024, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectral Characterization of 2-Methoxycarbonyl-4-methoxyphenylboronic acid

Abstract

This guide provides an in-depth technical analysis of the expected spectral data for 2-Methoxycarbonyl-4-methoxyphenylboronic acid (CAS No. 1256355-40-4), a key building block in modern organic synthesis. As a substituted phenylboronic acid, it is instrumental in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of complex biaryl systems prevalent in pharmaceuticals and advanced materials. This document, intended for researchers, chemists, and drug development professionals, moves beyond a simple data repository. It offers a predictive and interpretive analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By synthesizing foundational spectroscopic principles with comparative data from structurally analogous compounds, this guide explains the causality behind expected spectral features, providing a robust framework for the structural verification and quality control of this important reagent.

Molecular Structure and Physicochemical Properties

This compound is a trisubstituted benzene ring featuring a boronic acid group [-B(OH)₂], a methoxycarbonyl group [-COOCH₃], and a methoxy group [-OCH₃]. The substituents are arranged in a 1, 2, 4-pattern, leading to a molecule with no plane of symmetry. This structural arrangement is critical as it dictates the distinct chemical environment of each atom, which is directly reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1256355-40-4 | [1] |

| Molecular Formula | C₉H₁₁BO₅ | Alfa Chemistry |

| IUPAC Name | (4-methoxy-2-methoxycarbonylphenyl)boronic acid | [1] |

| Molecular Weight | 210.00 g/mol | Alfa Chemistry |

| Exact Mass | 210.07000 Da |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For substituted phenylboronic acids, ¹H, ¹³C, and ¹¹B NMR each provide complementary and essential information.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-donating nature of the methoxy group (-OCH₃) and the electron-withdrawing nature of the methoxycarbonyl (-COOCH₃) and boronic acid [-B(OH)₂] groups create a specific electronic distribution across the aromatic ring, which governs the chemical shifts of the aromatic protons.

-

Aromatic Protons (3H): The three protons on the phenyl ring (H3, H5, H6) will appear as a complex, coupled system (an ABC spin system).

-

H3: This proton is ortho to both the electron-donating -OCH₃ group and the electron-withdrawing -COOCH₃ group. Its chemical shift will be a balance of these effects, expected in the range of δ 7.0-7.2 ppm . It will likely appear as a doublet of doublets.

-

H5: This proton is meta to the -COOCH₃ group and ortho to the -OCH₃ group. The strong shielding from the methoxy group will shift it upfield, likely in the range of δ 6.8-7.0 ppm . It should appear as a doublet.

-

H6: This proton is ortho to the boronic acid group and meta to the methoxy group. The deshielding effect of the boronic acid will shift it downfield, likely in the range of δ 7.5-7.7 ppm . It will appear as a doublet.

-

-

Methoxy Protons (6H): Two distinct singlets are expected.

-

-COOCH₃ (3H): The methyl protons of the ester group are expected to resonate as a sharp singlet around δ 3.8-3.9 ppm .

-

Ar-OCH₃ (3H): The methyl protons of the ether group attached to the ring are also expected to be a sharp singlet, likely in a similar region, around δ 3.7-3.8 ppm .

-

-

Boronic Acid Protons (2H): The two hydroxyl protons of the B(OH)₂ group typically appear as a broad singlet. Its chemical shift is highly variable (often δ 5.0-8.0 ppm ) and depends on concentration, temperature, and solvent. These protons readily exchange with deuterium; therefore, the signal will disappear upon shaking the sample with D₂O.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 7.5 - 7.7 | d | 1H | H6 | Ortho to deshielding -B(OH)₂ group. |

| 7.0 - 7.2 | dd | 1H | H3 | Influenced by adjacent -OCH₃ and -COOCH₃. |

| 6.8 - 7.0 | d | 1H | H5 | Ortho to shielding -OCH₃ group. |

| 5.0 - 8.0 | br s | 2H | B(OH)₂ | Broad, exchangeable signal. |

| 3.8 - 3.9 | s | 3H | -COOCH₃ | Typical ester methyl singlet. |

| 3.7 - 3.8 | s | 3H | Ar-OCH₃ | Typical aryl ether methyl singlet. |

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, the ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 165-170 ppm .

-

Aromatic Carbons (6C):

-

C1 (C-B): The carbon atom directly attached to boron is difficult to predict precisely and is often broadened due to quadrupolar relaxation of the boron nucleus. It is expected around δ 130-135 ppm , but may not be observed.

-

C2 (C-COOCH₃): Quaternary carbon, expected around δ 125-130 ppm .

-

C4 (C-OCH₃): This carbon is significantly shielded by the attached oxygen, appearing downfield around δ 160-165 ppm .

-

Protonated Carbons (C3, C5, C6): These will appear in the typical aromatic region of δ 110-140 ppm . C5, being ortho to the electron-donating -OCH₃, will be the most upfield, while C6, ortho to the -B(OH)₂, will be further downfield.

-

-

Methoxy Carbons (2C):

-

-COOCH₃: The ester methoxy carbon is expected around δ 52-54 ppm .

-

Ar-OCH₃: The aryl ether methoxy carbon is expected around δ 55-57 ppm .

-

¹¹B NMR Spectroscopy

While less common in routine characterization, ¹¹B NMR is a valuable tool for studying boron-containing compounds.[4] For this compound, a single, relatively broad signal is expected. For trigonal planar (sp² hybridized) boron in phenylboronic acids, the chemical shift typically appears in the range of δ +28 to +32 ppm (relative to BF₃·OEt₂). This confirms the presence and electronic environment of the boronic acid moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by several key absorption bands. The interpretation draws from general knowledge of IR spectra for phenylboronic acids and esters.[5][6]

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H stretch | Boronic Acid, -B(OH)₂ |

| ~3050 | Medium | Aromatic C-H stretch | Ar-H |

| ~2950 | Medium | Aliphatic C-H stretch | -OCH₃ |

| 1725 - 1700 | Strong, Sharp | C=O stretch | Ester, -COOCH₃ |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1380 - 1320 | Strong | B-O stretch | Boronic Acid, B-O |

| 1280 - 1240 | Strong | Asymmetric C-O-C stretch | Aryl Ether & Ester |

| 1150 - 1050 | Strong | Symmetric C-O-C stretch | Aryl Ether & Ester |

The most diagnostic peaks are the very broad O-H stretch from the hydrogen-bonded diol of the boronic acid, the sharp and intense C=O stretch of the ester, and the strong B-O stretch.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

-

Molecular Ion (M⁺): Using a high-resolution mass spectrometer (HRMS), the molecular ion peak should be observed at an m/z corresponding to the exact mass of 210.07000 . A key feature of boron-containing compounds is the presence of two main isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic M+1 peak that is less intense than expected from ¹³C alone.

-

Key Fragmentation Pathways:

-

Loss of Water [M - H₂O]⁺: A common fragmentation for boronic acids, leading to a peak at m/z ~192.

-

Loss of Methanol [M - CH₃OH]⁺: From the ester group, leading to a peak at m/z ~178.

-

Loss of Methoxy Radical [M - •OCH₃]⁺: From the ether or ester group, leading to a peak at m/z ~179.

-

Formation of Boronic Anhydride: Under certain conditions, boronic acids can dehydrate and trimerize to form a cyclic boroxine.

-

Standard Operating Protocols for Spectral Acquisition

To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines the recommended experimental workflows.

Caption: Standard workflow for comprehensive spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H.[5]

-

Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

D₂O Exchange: For ¹H NMR, acquire a spectrum, then add one drop of D₂O, shake vigorously, and re-acquire the spectrum to confirm the exchangeable B(OH)₂ protons.

-

-

Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (TMS).

FT-IR Spectroscopy Protocol

-

Method Selection: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and speed. Alternatively, the KBr pellet method can be used.[7]

-

ATR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[5]

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The predicted spectra are highly characteristic, defined by a unique aromatic proton pattern, two distinct methoxy signals in the NMR, a strong ester carbonyl stretch in the IR, and a definitive molecular ion peak in the mass spectrum. This guide provides the foundational data and interpretive logic necessary for researchers to confirm the identity, purity, and structural integrity of this valuable synthetic intermediate, thereby ensuring the validity and success of subsequent research and development efforts.

References

- Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032.

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15008-15016. Available at: [Link]

-

da Silva, J. G., & Tormena, C. F. (2016). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 12, 2689-2696. Available at: [Link]

-

ResearchGate. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Available at: [Link]

-

Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Commercial Availability and Quality Verification of 2-Methoxycarbonyl-4-methoxyphenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary